Diphenyl adipate

Vue d'ensemble

Description

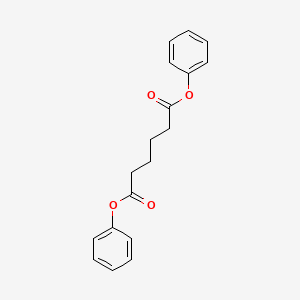

Diphenyl adipate is an organic compound that belongs to the class of esters. It is formed by the esterification of adipic acid with phenol. This compound is known for its applications in various industrial processes, particularly as a plasticizer, which enhances the flexibility and durability of plastic materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenyl adipate can be synthesized through the esterification of adipic acid with phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting adipoyl chloride with phenol in the presence of a base, such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out at elevated temperatures to ensure the complete conversion of the reactants.

Analyse Des Réactions Chimiques

Types of Reactions: Diphenyl adipate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and phenol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

Oxidation: Under specific conditions, this compound can undergo oxidation to produce various oxidation products.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, elevated temperature.

Transesterification: Alcohol, acid or base catalyst, elevated temperature.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Adipic acid and phenol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Applications De Recherche Scientifique

Chemical Applications

Plasticizer in Polymers:

Diphenyl adipate is primarily utilized as a plasticizer in the production of flexible and durable plastic materials. Its incorporation into polymer matrices enhances their mechanical properties, such as flexibility and tensile strength. This application is crucial in industries where material performance is paramount, including automotive and construction.

Synthesis of Polymeric Materials:

DPA serves as a monomer in the synthesis of various polymers. It reacts with diamines to produce polyamides, known for their excellent mechanical properties and thermal stability. Additionally, DPA is a building block for high-performance polymers like polybenzimidazoles and poly(ester-sulfone)s, which exhibit exceptional thermal and chemical resistance .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamides | High strength, thermal stability | Automotive parts, textiles |

| Polybenzimidazoles | Exceptional thermal and chemical resistance | Aerospace components |

| Poly(ester-sulfone)s | Enhanced glass transition temperatures | Electrical insulation |

Biological Applications

Enzyme-Catalyzed Reactions:

In biological research, this compound has been employed to study enzyme-catalyzed reactions involving esters. Its ability to serve as a substrate allows for insights into enzymatic mechanisms and kinetics, contributing to the understanding of metabolic pathways .

Drug Delivery Systems:

DPA has been investigated for its potential role in drug delivery systems. Its plasticizing properties can enhance the solubility and stability of certain pharmaceuticals, making it an attractive candidate for developing controlled-release formulations .

Industrial Applications

Coatings and Adhesives:

this compound is widely used in the formulation of coatings, adhesives, and sealants due to its excellent plasticizing properties. It improves the flexibility and durability of these products, making them suitable for various applications, including automotive coatings and construction adhesives .

Sustainable Practices:

Recent research has focused on enhancing the sustainability of polymer production processes involving DPA. For instance, studies have shown that using diphenyl ether as a solvent during polycondensation reactions can reduce environmental impact compared to traditional methods . This shift towards greener chemistry aligns with global efforts to minimize waste generation and resource consumption.

Case Studies

-

Synthesis of Poly(butylene adipate)-co-(dilinoleic adipate) Copolymers:

A study conducted by Sokołowska et al. explored the synthesis of PBA-DLA copolymers using diphenyl ether as a solvent. The research demonstrated that bulk polycondensation significantly reduced waste generation compared to solvent-based methods. The copolymers exhibited favorable thermal properties, making them suitable for sustainable material applications . -

Ecotoxicity Assessments:

Research evaluating the ecotoxicity of adipate plasticizers highlighted DPA's safety profile compared to traditional phthalates. The studies indicated that DPA-based formulations pose less risk to aquatic organisms, supporting its use as a non-toxic alternative in various industrial applications .

Mécanisme D'action

The mechanism of action of diphenyl adipate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces the intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the material. The molecular targets and pathways involved in this process include the interaction of the ester groups with the polymer chains, leading to a reduction in the glass transition temperature of the material.

Comparaison Avec Des Composés Similaires

Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.

Dimethyl adipate: Used as a solvent and intermediate in chemical synthesis.

Diethyl adipate: Employed in the production of coatings and adhesives.

Comparison: Diphenyl adipate is unique due to its specific esterification with phenol, which imparts distinct properties compared to other adipate esters. It offers a balance of flexibility and durability, making it suitable for a wide range of applications. In contrast, dioctyl adipate is more commonly used in applications requiring higher flexibility, while dimethyl and diethyl adipates are preferred for their solvent properties.

Activité Biologique

Diphenyl adipate (DPA) is an organic compound with the formula CHO, primarily used as a plasticizer in various applications. Understanding its biological activity is essential for assessing its safety and efficacy in industrial and consumer products.

This compound is a diester derived from adipic acid and phenol. Its structure contributes to its physical properties, such as solubility and viscosity, which are critical for its function as a plasticizer. The compound has been studied for its potential toxicological effects, particularly in relation to human health and the environment.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Toxicity : Studies have shown that this compound can have cytotoxic effects on certain cell lines. For example, it has been implicated in inducing apoptosis in cancerous cells, suggesting a potential role in cancer therapy or toxicity assessment .

- Endocrine Disruption : Like many adipates, this compound may interact with endocrine systems, leading to hormonal imbalances. This is particularly concerning given the widespread use of plasticizers in consumer products .

- Biodegradation : The biodegradation pathways of this compound have been investigated, revealing that it undergoes hydrolysis to form less harmful metabolites. The rate and pathway of biodegradation can influence its environmental impact .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity compared to standard treatments like Tamoxifen, highlighting its potential as a therapeutic agent .

- Environmental Impact : Research into the ecotoxicity of various adipates, including this compound, demonstrated that these compounds can accumulate in aquatic environments, posing risks to marine life. The study emphasized the need for careful monitoring of plasticizers in ecosystems .

- Metabolic Studies : Investigations into the metabolism of this compound revealed insights into how it is processed in biological systems. In vitro studies showed rapid hydrolysis and transformation into less toxic metabolites, suggesting a relatively low risk of accumulation in biological tissues .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Endocrine disruption | Potential hormonal imbalance | |

| Biodegradation | Hydrolyzes to less harmful metabolites |

Table 2: Environmental Persistence and Toxicity

| Compound | Persistence | Toxicity Level |

|---|---|---|

| This compound | Moderate | Low to Moderate |

| Di(2-ethylhexyl) Adipate | High | High |

Propriétés

IUPAC Name |

diphenyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFKMOUQSYRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335714 | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-37-7 | |

| Record name | 1,6-Diphenyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Diphenyl Adipate in polymer chemistry?

A1: this compound serves as a crucial monomer in the synthesis of various polymers. For instance, it reacts with diamines to produce polyamides, a class of polymers known for their excellent mechanical properties and thermal stability []. Moreover, this compound acts as a building block for polybenzimidazoles, high-performance polymers prized for their exceptional thermal and chemical resistance []. Additionally, it plays a key role in creating poly(ester-sulfone)s, polymers known for their enhanced glass transition temperatures and potential applications in fields requiring high-performance materials [].

Q2: How does the structure of this compound influence the properties of the resulting polymers?

A2: The presence of the adipate moiety, a relatively flexible aliphatic chain, in this compound contributes to the flexibility of the resulting polymers []. This contrasts with polymers derived from aromatic diphenyl esters, which tend to be more rigid. This flexibility can impact properties such as glass transition temperature (Tg) and solubility. For example, poly(ester-sulfone)s synthesized with this compound exhibit lower Tg values compared to those made with more rigid diphenyl esters like diphenyl terephthalate [].

Q3: Are there any studies exploring the use of this compound in liquid crystalline polymers?

A3: Yes, research has explored using selectively deuterated this compound to synthesize liquid crystalline cyanoazobenzene side-chain polyesters []. These polymers, known for their unique optical properties, have potential applications in areas like display technologies and data storage. The use of this compound allowed researchers to investigate the phase behavior and molecular dynamics of these complex polymeric materials using techniques like deuterium NMR spectroscopy [].

Q4: Can this compound participate in crosslinking reactions?

A4: While this compound itself is not directly involved in crosslinking reactions, research has explored using related compounds like di(S-phenyl) thioadipate, structurally similar to this compound, as crosslinking agents for polymers containing pendant epoxide groups []. This crosslinking process led to the formation of gel compounds, demonstrating the potential for this compound derivatives in modifying polymer properties and creating network structures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.